molecular formula C13H17NO3 B14849584 3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide

3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14849584
M. Wt: 235.28 g/mol
InChI Key: QLJIREPFLSXTQB-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclopropylmethoxy group, a hydroxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through an alkylation reaction using cyclopropylmethanol and an appropriate alkylating agent.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using N,N-dimethylamine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various amines, alcohols, or thiols

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Derivatives with different nucleophilic groups

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Shares the cyclopropylmethoxy group but differs in the presence of difluoromethoxy and benzoic acid moieties.

    Roflumilast: Contains a similar cyclopropylmethoxy group and is used as a phosphodiesterase-4 inhibitor in the treatment of chronic obstructive pulmonary disease.

Uniqueness

3-(Cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H17NO3/c1-14(2)13(16)10-5-11(15)7-12(6-10)17-8-9-3-4-9/h5-7,9,15H,3-4,8H2,1-2H3

InChI Key

QLJIREPFLSXTQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)OCC2CC2)O

Origin of Product

United States

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